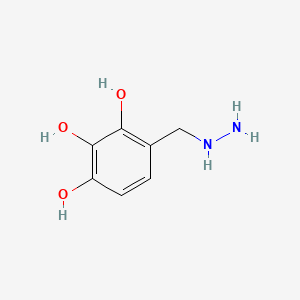

2,3,4-Trihydroxybenzylhydrazine

Beschreibung

Contextualizing 2,3,4-Trihydroxybenzylhydrazine as a Key Metabolite in Biochemical Pathways

A metabolite is any intermediate or product that results from metabolic processes. ebi.ac.uk this compound is recognized as an active metabolite of Benserazide (B1668006), a drug used in the management of Parkinson's disease. nih.govtheclinivex.com Benserazide itself is a peripheral aromatic amino acid decarboxylase inhibitor; these inhibitors work by blocking the enzymatic action of aromatic amino acid decarboxylases to slow the metabolism of other drugs, such as levodopa. nih.gov

The chemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C7H10N2O3 | nih.gov |

| Molecular Weight | 170.17 g/mol | nih.gov |

| IUPAC Name | 4-(hydrazinylmethyl)benzene-1,2,3-triol | nih.gov |

| CAS Number | 3614-72-0 | nih.gov |

| MeSH Classification | Aromatic Amino Acid Decarboxylase Inhibitors | nih.gov |

Historical Perspective on the Academic Investigation of Hydrazine (B178648) Derivatives in Biological Systems

The academic journey into hydrazine and its derivatives began in the late 19th century. German chemist Theodor Curtius first synthesized hydrazine in 1887. hydrazine.com This followed the work of Emil Fischer, who in 1875 synthesized phenylhydrazine (B124118), a derivative of hydrazine, and also coined the term "hydrazine". hydrazine.com For a significant period, interest in these compounds was primarily academic due to the difficulty and cost of production. hydrazine.com

The 20th century saw a dramatic shift in the application of hydrazine derivatives, particularly during World War II, when they were developed as high-energy rocket fuels. hydrazine.comresearchgate.net The German Messerschmitt Me 163B, the first rocket-powered fighter plane, utilized a form of hydrazine hydrate (B1144303) as fuel in 1944. hydrazine.com Following the war, research continued in the United States, with laboratories exploring its potential as a propellant for space exploration. hydrazine.com

Beyond rocketry, the biological activities of hydrazine derivatives began to attract significant scientific interest. researchgate.netiscientific.org Researchers started to uncover the diverse pharmacological potential of this class of compounds. iscientific.org Studies revealed that various hydrazine derivatives possess antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and antitumoral activities. nih.govnih.govresearchgate.net This opened up new avenues for drug development, with compounds like Isoniazid, a hydrazine derivative, becoming a key treatment for tuberculosis. nih.govnih.gov The investigation into naturally occurring hydrazine compounds isolated from plants and microorganisms further broadened the scope of research, revealing their structural diversity and biological relevance. nih.govresearchgate.net

| Year | Milestone | Significance |

| 1875 | Emil Fischer synthesizes phenylhydrazine and coins the term "hydrazine". hydrazine.com | Laid the foundational chemical knowledge for this class of compounds. |

| 1887 | Theodor Curtius achieves the first synthesis of hydrazine. hydrazine.com | Made the parent compound available for further study. |

| 1940s | Hydrazine is developed and used as a rocket fuel during and after WWII. hydrazine.com | Marked the first major industrial application and spurred large-scale production methods. |

| Mid-20th Century | Discovery of the diverse biological activities of hydrazine derivatives. nih.govnih.gov | Shifted research focus towards pharmacology and medicine, leading to the development of new drugs. |

| Recent Decades | Investigation of hydrazine derivatives as enzyme inhibitors and in natural product synthesis. nih.govnih.govmdpi.com | Advanced the understanding of their mechanisms of action and potential for creating novel therapeutics. |

Scope and Significance of Academic Research on this compound

The academic focus on this compound is primarily linked to its identity as a metabolite of Benserazide and its classification as an aromatic amino acid decarboxylase inhibitor. nih.govtheclinivex.com Research in this area is significant for understanding the complete mechanism of action of Benserazide.

Furthermore, the structural components of this compound are of interest in broader medicinal chemistry research. The 2,3,4-trihydroxybenzaldehyde (B138039) moiety, which is a structural precursor to this compound, is a common fragment in compounds synthesized and studied for their potential as enzyme inhibitors. mdpi.compreprints.org For instance, Benserazide and its analogues that contain this fragment have been investigated as potential inhibitors of hexokinase 2 (HK2), an enzyme that is overexpressed in many cancer cells. mdpi.compreprints.org

The significance of this research extends to the wider field of hydrazine derivatives, which are recognized for their versatile biological activities and are used as building blocks in the synthesis of more complex molecules. ontosight.airesearchgate.net The hydrazide structure is considered an attractive alternative to amide moieties in drug design because the higher number of nitrogen atoms can enable more efficient binding with biological enzymes. researchgate.net The study of specific compounds like this compound contributes to the larger body of knowledge on hydrazine derivatives, which are explored for a wide array of pharmacological applications, including antimicrobial, anti-inflammatory, and anticancer properties. iscientific.orgnih.gov The ongoing synthesis of novel hydrazone and hydrazine derivatives continues to be a key area in the development of new therapeutic agents. nih.govresearchgate.net

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(hydrazinylmethyl)benzene-1,2,3-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3/c8-9-3-4-1-2-5(10)7(12)6(4)11/h1-2,9-12H,3,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BARUGVIPWPSKOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1CNN)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50189718 | |

| Record name | 2,3,4-Trihydroxybenzylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50189718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3614-72-0 | |

| Record name | 2,3,4-Trihydroxybenzylhydrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003614720 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,4-Trihydroxybenzylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50189718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4-TRIHYDROXYBENZYLHYDRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D387W7W5XW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of 2,3,4 Trihydroxybenzylhydrazine

Established Synthetic Routes to 2,3,4-Trihydroxybenzylhydrazine

The primary and most well-documented method for the synthesis of this compound revolves around the use of 2,3,4-trihydroxybenzaldehyde (B138039) as a key starting material. This precursor, a derivative of pyrogallol (B1678534), provides the essential trihydroxyphenyl moiety of the final compound. google.comchemicalbook.com

Reductive Amination Approaches Utilizing 2,3,4-Trihydroxybenzaldehyde Precursors

The most common synthetic pathway to the this compound core structure is a two-step process initiated by the condensation of 2,3,4-trihydroxybenzaldehyde with a hydrazine (B178648) derivative, followed by the reduction of the resulting hydrazone. preprints.orgresearchgate.net

The initial step involves the reaction of 2,3,4-trihydroxybenzaldehyde with a suitable hydrazide, often in an alcoholic solvent like methanol (B129727) or ethanol (B145695), sometimes with a catalytic amount of acid, to form a stable (E)-N'-(2,3,4-trihydroxybenzylidene)hydrazide intermediate (a Schiff base). preprints.orggoogle.com This condensation reaction is typically efficient, with yields often reported to be high. preprints.org

The subsequent and crucial step is the reduction of the C=N double bond of the hydrazone to yield the desired hydrazine. Catalytic hydrogenation is the preferred method for this transformation. A common catalyst employed is palladium on carbon (Pd/C), with hydrogen gas serving as the reducing agent. google.com The reaction conditions for this step can be optimized by varying the solvent, pressure, and temperature to achieve high conversion rates.

For instance, the synthesis of benserazide (B1668006), a well-known derivative, involves the reaction of 2,3,4-trihydroxybenzaldehyde with DL-serine hydrazide hydrochloride to form the corresponding hydrazone, which is then hydrogenated. google.com This general strategy is adaptable for the synthesis of the parent this compound by utilizing hydrazine hydrate (B1144303) in the initial condensation step, followed by reduction.

| Starting Materials | Intermediate | Reduction Conditions | Product | Reference |

|---|---|---|---|---|

| 2,3,4-Trihydroxybenzaldehyde, DL-serine hydrazide hydrochloride | (E)-2-amino-3-hydroxy-N'-(2,3,4-trihydroxybenzylidene) propanehydrazide hydrochloride | Pd/C, H₂ | Benserazide hydrochloride | google.com |

| 2,3,4-Trihydroxybenzaldehyde, Hydrazide derivative | (E)-N'-(2,3,4-trihydroxybenzylidene)hydrazide | Catalytic Hydrogenation | Substituted this compound | preprints.orgresearchgate.net |

Alternative Synthetic Strategies for the Hydrazine Moiety Integration

While the reductive amination of a pre-formed aldehyde is the dominant strategy, other methods for the integration of a hydrazine moiety in organic synthesis exist in principle. These could include the nucleophilic substitution of a suitably activated benzyl (B1604629) derivative. For example, a 2,3,4-trihydroxybenzyl halide could theoretically be reacted with hydrazine. However, this approach is less common in the literature for this specific compound, likely due to the potential for side reactions and the sensitivity of the polyphenol system to the conditions required for such reactions. The direct alkylation of hydrazine can also be challenging to control, often leading to mixtures of mono- and di-alkylated products.

Synthesis of Structural Analogues and Derivatives of this compound

The structural framework of this compound offers multiple sites for chemical modification, enabling the synthesis of a wide array of analogues. These modifications are primarily focused on the benzyl moiety and the hydrazine functional group.

Exploration of Modifications to the Benzyl Moiety

The 2,3,4-trihydroxybenzyl moiety is often considered a key pharmacophore, and as such, modifications to this part of the molecule are less frequently reported in the context of maintaining its known biological activities. researchgate.net However, in principle, the synthesis of analogues with altered substitution patterns on the aromatic ring is feasible. This could be achieved by starting with appropriately substituted di- or trihydroxybenzaldehydes. For example, using 2,4,5-trihydroxybenzaldehyde (B1348259) or other isomers would lead to the corresponding positional isomers of the final hydrazine product. Additionally, the introduction of other substituents on the benzene (B151609) ring, such as alkyl or halogen groups, could be accomplished by employing the corresponding substituted pyrogallol derivatives in the initial stages of the synthesis of the aldehyde precursor.

Chemical Modifications at the Hydrazine Functional Group

The hydrazine group is the most common site for derivatization. A vast number of analogues have been synthesized by acylation of the terminal nitrogen atom. These reactions are typically straightforward, involving the reaction of this compound or its protected precursors with acyl chlorides, anhydrides, or by coupling with carboxylic acids.

This approach has been extensively used to prepare libraries of compounds for structure-activity relationship (SAR) studies. For example, a variety of N-acyl derivatives of this compound have been synthesized by reacting the corresponding hydrazone with different acylating agents. These include derivatives bearing aliphatic, aromatic, and heterocyclic acyl groups. The synthesis of benserazide itself is a prime example of this, where a serine moiety is attached to the hydrazine nitrogen. nih.gov Other reported modifications include the introduction of various amino acids and other carboxylic acid-containing fragments. researchgate.net

| Starting Hydrazine Derivative | Acylating Agent/Coupling Partner | Resulting Derivative Class | Reference |

|---|---|---|---|

| This compound | DL-serine | Amino acid hydrazide (Benserazide) | nih.gov |

| (E)-N'-(2,3,4-trihydroxybenzylidene)hydrazides | Various carboxylic acids | N-Acyl-2,3,4-trihydroxybenzylhydrazines | researchgate.net |

| This compound | 4-Nitrobenzoic acid fragment | Aromatic acyl hydrazide | researchgate.net |

Preparation of Isotopically Labeled this compound for Mechanistic Studies

Isotopically labeled compounds are invaluable tools for elucidating reaction mechanisms, studying metabolic pathways, and as internal standards in analytical methods. The synthesis of isotopically labeled this compound has been reported, specifically as this compound-¹⁵N₂, Methylate. nih.gov This indicates the incorporation of the stable ¹⁵N isotope into both nitrogen atoms of the hydrazine moiety.

The preparation of such a compound would likely involve the use of ¹⁵N-labeled hydrazine in the initial synthetic steps. For instance, reacting 2,3,4-trihydroxybenzaldehyde with ¹⁵N₂-hydrazine hydrate would produce the correspondingly labeled hydrazone, which upon reduction, would yield the desired ¹⁵N₂-2,3,4-trihydroxybenzylhydrazine.

The use of such labeled compounds can provide crucial insights into the mechanism of action of drugs like benserazide, for example, by allowing researchers to track the fate of the molecule and its interaction with its biological targets, such as the enzyme DOPA decarboxylase. nih.gov

Optimization of Synthetic Conditions for Enhanced Yield and Purity of this compound

Formation of 2,3,4-Trihydroxybenzaldehyde Hydrazone: This initial step involves the condensation reaction between 2,3,4-trihydroxybenzaldehyde and a hydrazine source, typically hydrazine hydrate.

Reduction of the Hydrazone: The C=N double bond of the hydrazone is then reduced to a single bond to yield the final hydrazine product.

The efficiency of this process is highly dependent on the reaction conditions for each step. Key parameters for optimization include the choice of solvent, temperature, catalyst, and reducing agent.

Formation of 2,3,4-Trihydroxybenzaldehyde Hydrazone

The formation of the hydrazone is a condensation reaction that is generally straightforward but can be optimized for yield and to minimize side reactions. The reaction of 2,3,4-trihydroxybenzaldehyde with hydrazine hydrate is typically carried out in a protic solvent like methanol or ethanol at room temperature. preprints.org

Key Optimization Parameters:

Solvent: While methanol is commonly used, exploring other polar protic and aprotic solvents could influence reaction rates and the solubility of the product, potentially simplifying isolation.

pH: The condensation is often acid-catalyzed. A slightly acidic medium can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the reaction. However, strong acidic conditions can protonate the hydrazine, rendering it non-nucleophilic. Therefore, optimizing the pH with catalytic amounts of a mild acid could improve yields.

Temperature and Reaction Time: While the reaction often proceeds at room temperature, gentle heating could shorten the reaction time. researchgate.net Monitoring the reaction by thin-layer chromatography (TLC) is essential to determine the optimal reaction time and prevent the formation of byproducts like azines, which can occur with prolonged reaction times or excess aldehyde. wikipedia.org

A typical, unoptimized procedure might involve stirring equimolar amounts of the aldehyde and hydrazine hydrate in methanol for 24 hours. preprints.org Optimization would involve a systematic study of the parameters mentioned above.

Reduction of 2,3,4-Trihydroxybenzaldehyde Hydrazone

The reduction of the hydrazone to the corresponding hydrazine is a critical step where optimization can significantly impact both yield and purity. Several reduction methods are available, each with its own set of advantages and disadvantages.

Catalytic Hydrogenation:

This is a common and often "clean" method for reducing C=N bonds.

Catalyst: Palladium on carbon (Pd/C) and Pearlman's catalyst (Pd(OH)₂/C) are frequently used. preprints.org The choice of catalyst and its loading are critical parameters. For instance, a 20% Pd(OH)₂/C catalyst has been used for the reduction of a similar hydrazone. preprints.org

Hydrogen Pressure: The reaction is typically carried out under a positive pressure of hydrogen gas, with pressures ranging from atmospheric to several bars. preprints.orgpreprints.org

Solvent: Protic solvents like methanol or ethanol are suitable for this reaction.

Temperature: The reaction is usually conducted at room temperature.

Table 1: Hypothetical Optimization of Catalytic Hydrogenation for this compound Synthesis This table is a hypothetical representation of an optimization study based on common practices in organic synthesis.

| Entry | Catalyst | Catalyst Loading (w/w %) | H₂ Pressure (bar) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|---|---|

| 1 | 10% Pd/C | 10 | 1 | Methanol | 25 | 24 | 75 | 90 |

| 2 | 20% Pd(OH)₂/C | 10 | 1 | Methanol | 25 | 12 | 85 | 95 |

| 3 | 20% Pd(OH)₂/C | 25 | 2.2 | Methanol | 25 | 6 | 92 | 98 |

| 4 | 5% Pd/C | 15 | 5 | Ethanol | 40 | 8 | 88 | 96 |

Hydride Reducing Agents:

Chemical hydrides offer an alternative to catalytic hydrogenation, avoiding the need for specialized pressure equipment.

Sodium Borohydride (NaBH₄): This is a mild and selective reducing agent. The reaction is typically carried out in a protic solvent like methanol or ethanol. The reactivity can be enhanced by the addition of acids or Lewis acids.

Sodium Cyanoborohydride (NaBH₃CN): This reagent is particularly effective for the reduction of imines and hydrazones at a slightly acidic pH (around 3-4). researchgate.net The pH control is crucial for its selectivity.

Amine Boranes: Complexes such as t-butylamine borane (B79455) can be effective reducing agents for hydrazones, especially when generated in situ. nih.gov These can offer good yields and simplify workup procedures.

Table 2: Comparison of Hydride Reducing Agents for Hydrazone Reduction This table presents a comparative overview of common hydride reducing agents.

| Reducing Agent | Typical Solvent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Room temperature | Inexpensive, safe to handle | May require additives for good yields |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, Ethanol | pH 3-4 | Highly selective for C=N over C=O | Toxicity of cyanide byproducts |

| Amine Borane Complexes | Various organic solvents | Mildly acidic, room temperature | High efficiency, cost-effective if generated in situ | Air-sensitivity of some products after basification |

Wolff-Kishner Reduction:

The Wolff-Kishner reduction converts a hydrazone to the corresponding alkane under strongly basic conditions at high temperatures. wikipedia.orgthermofisher.comorganicchemistrydata.orglibretexts.org While effective for deoxygenation, the harsh conditions are likely unsuitable for this compound due to the presence of acidic phenolic hydroxyl groups, which would be deprotonated and could lead to undesired side reactions or decomposition.

Purification of this compound

The final step to obtaining a high-purity product is purification. Due to the polar nature of the trihydroxybenzyl moiety and the hydrazine group, the compound is likely to be a solid with good solubility in polar solvents.

Crystallization: Recrystallization from a suitable solvent system, such as an ethanol/water mixture, is a common and effective method for purifying such compounds. preprints.org

Salt Formation: The basic hydrazine group can be protonated to form a salt, such as a hydrochloride or oxalate (B1200264) salt. wipo.intnih.gov This can facilitate crystallization and improve the stability and handling of the compound. The free base can be regenerated by treatment with a mild base.

Chromatography: While possible, column chromatography on silica (B1680970) gel might be challenging due to the high polarity of the compound, potentially leading to streaking and poor separation.

Enzyme Inhibition and Molecular Interaction Mechanisms of 2,3,4 Trihydroxybenzylhydrazine

Inhibition of Pyridoxal (B1214274) 5′-Phosphate (PLP)-Dependent Enzymes by 2,3,4-Trihydroxybenzylhydrazine

Pyridoxal 5'-phosphate is a vital coenzyme for a multitude of enzymatic reactions essential for amino acid metabolism. The reactivity of the aldehyde group of PLP is central to its catalytic function, forming a Schiff base with a lysine (B10760008) residue in the enzyme's active site. This covalent linkage is crucial for the catalytic cycle of PLP-dependent enzymes. Compounds that can interact with this aldehyde group, such as hydrazines, are potential inhibitors of these enzymes. This compound, with its hydrazine (B178648) moiety, is a potent inhibitor of several PLP-dependent enzymes.

Mechanistic Studies on Dopa Decarboxylase (DDC) Inhibition by this compound

Dopa Decarboxylase (DDC), also known as aromatic L-amino acid decarboxylase, is a PLP-dependent enzyme responsible for the final step in the biosynthesis of the neurotransmitters dopamine (B1211576) and serotonin. The interaction of this compound with DDC has been a subject of detailed investigation, revealing a mechanism of irreversible inhibition.

The primary mechanism of DDC inhibition by this compound involves the formation of a stable hydrazone linkage with the pyridoxal 5'-phosphate cofactor in the enzyme's active site. The hydrazine group (-NH-NH2) of the inhibitor undergoes a condensation reaction with the aldehyde group (-CHO) of the PLP cofactor. This reaction results in the formation of a covalent bond, creating a stable hydrazone derivative of the coenzyme. This process effectively sequesters the PLP cofactor, rendering it unavailable for its normal catalytic role in the decarboxylation of L-Dopa. Spectrophotometric studies of the interaction between this compound and DDC from pig kidney have provided evidence for this covalent modification of the PLP cofactor. nih.govopenbiochemistryjournal.com

The formation of the hydrazone linkage between this compound and the PLP cofactor of DDC is a key factor in its classification as an irreversible inhibitor. Kinetic studies have demonstrated that the inhibition is time-dependent and follows pseudo-first-order kinetics, which is characteristic of irreversible inhibition. The molecular basis for this irreversibility lies in the high stability of the formed hydrazone bond under physiological conditions. Unlike the transient Schiff base formed between PLP and its natural substrates, the hydrazone linkage is not readily reversible, leading to a long-lasting inactivation of the enzyme. Research on the interaction of this compound with DDC has provided kinetic and spectral data that suggest the nature of this binding. nih.govopenbiochemistryjournal.com

Investigation of Cystathionine (B15957) β-Synthase (CBS) Inhibition by this compound

Cystathionine β-Synthase (CBS) is another crucial PLP-dependent enzyme that plays a central role in sulfur metabolism by catalyzing the condensation of serine and homocysteine to form cystathionine. This enzyme is also a primary source of endogenous hydrogen sulfide (B99878) (H2S), a gaseous signaling molecule with diverse physiological roles.

Similar to its interaction with DDC, this compound inhibits CBS by targeting the PLP cofactor in the active site. Structural modeling studies have indicated that the formation of a stable hydrazone derivative between the inhibitor and the PLP cofactor is a favored interaction. This covalent modification of the PLP group within the CBS active site disrupts the enzyme's catalytic cycle, preventing it from carrying out its normal physiological functions. The inhibitory potency of this compound against CBS has been quantified, with a reported half-maximal inhibitory concentration (IC50) of 30 µM.

| Compound | Target Enzyme | IC50 |

| This compound | Cystathionine β-Synthase (CBS) | 30 µM |

This table presents the reported IC50 value for the inhibition of Cystathionine β-Synthase by this compound.

As a major producer of endogenous H2S, the inhibition of CBS by this compound has direct consequences for H2S biosynthesis pathways. By inactivating CBS, the compound effectively reduces the enzymatic production of H2S from its substrates, cysteine and homocysteine. This inhibitory action on a key enzyme in the transsulfuration pathway highlights the potential of this compound to modulate cellular levels of H2S. The downregulation of H2S production through the inhibition of enzymes like CBS is an area of active research due to the multifaceted roles of H2S in both physiological and pathological processes.

Comparative Analysis of this compound's Inhibition Profile Across Various PLP-Dependent Enzymes

This compound exhibits a potent inhibitory activity against several PLP-dependent enzymes, most notably Aromatic L-amino acid decarboxylase (AADC), also known as DOPA decarboxylase. It is recognized as a powerful irreversible inhibitor of AADC, playing a crucial role in the therapeutic efficacy of benserazide (B1668006) by preventing the peripheral conversion of L-DOPA to dopamine. openbiochemistryjournal.com The inhibitory action is not, however, entirely exclusive to AADC.

Recent studies have identified that this compound also targets other PLP-dependent enzymes. One such enzyme is Cystathionine β-synthase (CBS), a key enzyme in the transsulfuration pathway. Research has demonstrated that this compound inhibits recombinant human CBS activity with a half-maximal inhibitory concentration (IC50) of approximately 30 µM. researchgate.netnih.gov This finding indicates that the inhibitory spectrum of this compound extends beyond the well-documented effects on AADC.

While comprehensive screening against a wide array of PLP-dependent enzymes is not extensively documented in the literature, the available data on AADC and CBS highlight a differential potency. The inhibition of AADC is described as powerful and irreversible, whereas the inhibition of CBS is characterized by a specific IC50 value in the micromolar range. openbiochemistryjournal.comresearchgate.net An older study also noted that the seryl derivative of this compound (benserazide) did not significantly interfere with other enzymes such as monoamine oxidase, diamine oxidase, catecholamine-O-methyl transferase, and transaminases of aromatic amino acids, suggesting a degree of specificity in the inhibitory profile of these related compounds. nih.gov

| Enzyme | Enzyme Commission (EC) Number | Inhibition Data | Reference |

|---|---|---|---|

| Aromatic L-amino acid decarboxylase (AADC) | 4.1.1.28 | Powerful irreversible inhibitor | openbiochemistryjournal.com |

| Cystathionine β-synthase (CBS) | 4.2.1.22 | IC50 ≈ 30 µM | researchgate.netnih.gov |

Non-Enzymatic Interactions of this compound with PLP

The mechanism of enzyme inhibition by this compound is intrinsically linked to its direct, non-enzymatic interaction with the pyridoxal-5'-phosphate (PLP) cofactor. Hydrazine derivatives are known to react with the aldehyde group of PLP. openbiochemistryjournal.com

This reaction involves the nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon of the PLP aldehyde, leading to the formation of a hydrazone. This condensation reaction is a critical step in the inhibitory process. Studies have shown that this compound can react non-enzymatically with free PLP. openbiochemistryjournal.com The formation of this stable PLP-hydrazone adduct effectively sequesters the cofactor, rendering it unavailable for its catalytic role within the enzyme's active site.

Furthermore, the condensation products formed between PLP and hydrazine derivatives, such as this compound, have been identified as potent inhibitors of pyridoxal kinase. openbiochemistryjournal.com Pyridoxal kinase is the enzyme responsible for phosphorylating pyridoxal to form the active cofactor PLP. By inhibiting this enzyme, this compound can further deplete the cellular pool of available PLP, compounding its inhibitory effect on PLP-dependent enzymes.

Kinetic and spectral data from studies on the interaction of this compound and its seryl derivative with DOPA decarboxylase from pig kidney have provided insights into the binding nature of the inhibitor, suggesting a complex interaction that involves the formation of the hydrazone adduct with the enzyme-bound PLP.

Structural Elucidation of Enzyme-2,3,4-Trihydroxybenzylhydrazine Complexes

To date, a specific crystal structure of an enzyme in complex with this compound has not been reported. However, the structural basis for its inhibitory mechanism can be inferred from the crystal structure of DOPA decarboxylase (DDC) in complex with carbidopa, a closely related hydrazine-containing inhibitor.

This structural analysis reveals that the inhibitor binds within the enzyme's active site. The key interaction is the formation of a covalent hydrazone linkage between the hydrazine group of the inhibitor and the aldehyde group of the PLP cofactor. In this complex, the catechol ring of the inhibitor is positioned deep within the active site cleft. This structural arrangement provides a clear molecular model for how this compound likely inhibits AADC.

Computational docking simulations of this compound with cystathionine β-synthase (CBS) support this model. These in silico studies suggest that the inhibitor binds in the active site of CBS and reacts with the PLP cofactor by forming a reversible, yet kinetically stable, Schiff base-like adduct with the formyl group of the pyridoxal moiety. nih.gov This is consistent with the formation of a hydrazone, which effectively inactivates the enzyme.

These structural insights, derived from both crystallographic data of analogous inhibitors and computational modeling, converge on a unified mechanism: this compound acts by covalently modifying the PLP cofactor within the active site of target enzymes, thereby leading to potent inhibition.

Biological Activities and Cellular Mechanisms of 2,3,4 Trihydroxybenzylhydrazine

In Vitro Cellular Responses to 2,3,4-Trihydroxybenzylhydrazine Exposure

The cellular responses to this compound are intrinsically linked to the activities observed for its parent compound, Benserazide (B1668006). As the active metabolite, it is presumed to mediate many of the cellular effects seen upon Benserazide administration.

Impact on Cell Proliferation in Specific Cell Lines

While direct studies on the antiproliferative effects of this compound are not extensively detailed in current literature, significant findings have been reported for its precursor, Benserazide. These studies suggest a potential antitumor activity that is likely carried out by its active metabolite.

Benserazide has been shown to possess inhibitory activity against various cancer cell lines. ingentaconnect.com In combination with the anticancer drug paclitaxel, Benserazide demonstrated enhanced antitumor activity in KYSE450 (esophageal squamous cell carcinoma), A549 (lung carcinoma), and HCT8 (ileocecal adenocarcinoma) cells, leading to reduced cell viability. ingentaconnect.com Furthermore, research has indicated that Benserazide has inhibitory effects on HCT116 (colorectal carcinoma) cells. ingentaconnect.com Wound healing and transwell assays have also suggested that Benserazide can impede the migratory and invasive capabilities of cancer cells. ingentaconnect.com Given that this compound is the active form, it is plausible that it is the primary agent responsible for this observed impact on cell proliferation and motility.

Table 1: Reported In Vitro Antiproliferative and Antimigratory Activity of Benserazide

| Cell Line | Cancer Type | Observed Effect |

| KYSE450 | Esophageal Squamous Cell Carcinoma | Reduced cell viability (in combination with paclitaxel). ingentaconnect.com |

| A549 | Lung Carcinoma | Reduced cell viability (in combination with paclitaxel). ingentaconnect.com |

| HCT8 | Ileocecal Adenocarcinoma | Reduced cell viability (in combination with paclitaxel). ingentaconnect.com |

| HCT116 | Colorectal Carcinoma | Inhibitory activity. ingentaconnect.com |

| Generic Cancer Cells | Not Specified | Impeded migratory and invasive abilities. ingentaconnect.com |

Biochemical Effects on Cellular Metabolism Pathways

The influence of this compound's precursor, Benserazide, extends to the fundamental level of cellular metabolism, particularly in cancer cells which exhibit altered metabolic pathways.

Benserazide has been identified as an inhibitor of Hexokinase 2 (HK2), a key enzyme in the glycolysis pathway that is often overexpressed in cancerous tissues. nih.govresearchgate.net Inhibition of HK2 by Benserazide was found to decrease the glucose uptake rate, reduce lactate (B86563) production, and lower intracellular ATP levels in cancer cells, ultimately leading to apoptosis by depolarizing the mitochondrial membrane potential. caldic.com

Additionally, Benserazide is recognized as an inhibitor of cystathionine (B15957) beta-synthase (CBS), an enzyme involved in the production of endogenous hydrogen sulfide (B99878) (H2S). ingentaconnect.com Elevated CBS activity is linked to promoting tumor growth and invasiveness. ingentaconnect.com By inhibiting CBS, Benserazide reduces H2S release, which in turn suppresses the S-sulfhydration of the SIRT1 protein. This action inhibits the SIRT1/Notch1/Hes1 signaling pathway, contributing to its antitumor effects. ingentaconnect.com As the active principle of Benserazide, this compound is the likely effector of these metabolic modulations.

Molecular Regulation of Enzyme Activity by this compound in Preclinical Models

The most well-documented enzymatic target of this compound is Aromatic L-amino acid decarboxylase (AADC), also known as DOPA decarboxylase (DDC). nih.govopenbiochemistryjournal.com This pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme is crucial for the final step in the biosynthesis of the neurotransmitters dopamine (B1211576) and serotonin. openbiochemistryjournal.com

Studies have demonstrated that this compound is a powerful, irreversible inhibitor of DDC. researchgate.netopenbiochemistryjournal.com Its inhibitory mechanism involves the formation of a hydrazone linkage between its hydrazine (B178648) group and the enzyme's PLP cofactor. openbiochemistryjournal.comingentaconnect.com This covalent binding inactivates the enzyme. In preclinical models using pig kidney DDC, the interaction between this compound and the enzyme has been clearly established. nih.gov

Beyond DDC, the precursor Benserazide has been shown to inhibit other enzymes, as mentioned previously. It acts as a selective HK2 inhibitor with an IC50 value of 5.52 ± 0.17 μM. caldic.com It also binds to and blocks the CBS protein, with molecular docking studies showing a binding free energy of -6.9 kcal/mol. ingentaconnect.com The inhibition of CBS by Benserazide led to a 90% reduction in H2S release at a concentration of 100 μM. ingentaconnect.com It is hypothesized that these inhibitory activities are also mediated by the this compound metabolite.

Table 2: Enzyme Inhibition by this compound and its Precursor, Benserazide

| Enzyme Target | Inhibitor Compound | Inhibition Type | Mechanism/Potency |

| Aromatic L-amino acid decarboxylase (AADC/DDC) | This compound (Ro 4-5127) | Irreversible researchgate.netopenbiochemistryjournal.com | Forms hydrazone linkage with PLP cofactor. openbiochemistryjournal.comingentaconnect.com |

| Hexokinase 2 (HK2) | Benserazide | Selective | IC50: 5.52 ± 0.17 μM. caldic.com |

| Cystathionine beta-synthase (CBS) | Benserazide | Not specified | Binding free energy: -6.9 kcal/mol; Reduces H2S release. ingentaconnect.com |

Comparative Biological Evaluation of this compound and its Precursors/Analogues

A comparative evaluation highlights the superior inhibitory potency of this compound against its primary target, DDC, when compared to its parent compound, Benserazide. Research indicates that Benserazide itself is a poor DDC inhibitor. openbiochemistryjournal.comingentaconnect.com The clinical and biological efficacy of Benserazide as a DDC inhibitor is almost entirely dependent on its metabolic conversion to this compound. researchgate.netopenbiochemistryjournal.com This positions Benserazide as a pro-drug, with its metabolite being the active pharmacological agent.

In the context of developing new enzyme inhibitors, analogues of Benserazide have been synthesized and evaluated, primarily for their activity against Hexokinase 2. For instance, derivatives of benitrobenrazide, which shares the 2,3,4-trihydroxybenzaldehyde (B138039) moiety with Benserazide, have been created. nih.gov In one study, replacing the nitro group of benitrobenrazide with a fluorine atom or an amino group resulted in compounds with potent inhibitory effects against HK2, showing inhibition rates of 60% and 54%, respectively, at a 1 µM concentration. nih.govresearchgate.net These studies underscore the importance of the core chemical scaffold while demonstrating how modifications can modulate potency and selectivity against different enzyme targets.

Analytical and Spectroscopic Characterization of 2,3,4 Trihydroxybenzylhydrazine

Spectroscopic Techniques for Structural Confirmation and Purity Assessment

Spectroscopic methods are indispensable for the elucidation of the molecular structure of 2,3,4-trihydroxybenzylhydrazine. By interacting with electromagnetic radiation, the molecule provides a unique fingerprint, allowing for its unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For this compound, both ¹H NMR and ¹³C NMR spectroscopy would provide critical information.

¹H NMR Spectroscopy: The proton NMR spectrum would reveal the number of different types of protons and their neighboring environments. The expected signals would include those for the two aromatic protons on the benzene (B151609) ring, the methylene (B1212753) (-CH₂) protons, the amine (-NH₂) protons of the hydrazine (B178648) group, and the protons of the three hydroxyl (-OH) groups. The splitting patterns and integration of these signals would confirm the substitution pattern of the trihydroxybenzyl moiety and the presence of the benzylhydrazine (B1204620) structure.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would show distinct signals for each of the seven carbon atoms in the molecule, including the carbons of the benzene ring, the methylene carbon, and any solvent-dependent observations of the carbons bearing hydroxyl groups. The chemical shifts of the aromatic carbons would be indicative of the presence of the three hydroxyl groups.

While specific experimental NMR data for this compound is not widely available in published literature, related compounds, such as derivatives of 2,3,4-trihydroxybenzaldehyde (B138039), have been extensively characterized using NMR, providing a reference for the expected chemical shifts. mdpi.compreprints.org

Mass Spectrometry (MS) Applications in Characterizing this compound

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound. For this compound, with a molecular formula of C₇H₁₀N₂O₃, the expected monoisotopic mass is approximately 170.069 g/mol . nih.gov

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition with high accuracy. The fragmentation pattern observed in the mass spectrum, often obtained using techniques like electrospray ionization (ESI), would provide further structural information by showing the characteristic cleavage of the molecule. For instance, cleavage of the benzyl-hydrazine bond would be an expected fragmentation pathway.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretching of the phenolic hydroxyl groups, N-H stretching of the hydrazine group, C-H stretching of the aromatic and methylene groups, and C=C stretching of the aromatic ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for compounds with chromophores, such as the substituted benzene ring in this compound. The presence of the aromatic ring with multiple hydroxyl groups would result in characteristic absorption maxima in the UV region. The exact wavelength of maximum absorbance (λmax) would be dependent on the solvent used.

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are essential for the separation of this compound from other compounds, such as its parent drug benserazide (B1668006) and other metabolites, and for its quantification.

High-Performance Liquid Chromatography (HPLC) Techniques for this compound

High-Performance Liquid Chromatography (HPLC) is the most common method for the analysis of benserazide and its related substances in pharmaceutical formulations and biological matrices. sphinxsai.comresearchgate.netijramr.comnih.gov A reversed-phase HPLC method would be the standard approach for this compound.

A typical HPLC system would consist of a C18 column, a mobile phase of an aqueous buffer (such as phosphate (B84403) buffer) and an organic modifier (like acetonitrile (B52724) or methanol), and a UV detector. sphinxsai.comijramr.com The retention time of this compound would be specific to the exact chromatographic conditions, including the mobile phase composition, flow rate, and column temperature. The method would be validated for linearity, accuracy, precision, and specificity to ensure reliable quantification.

Table 1: Illustrative HPLC Method Parameters

| Parameter | Value |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Phosphate Buffer (pH 2.0) : Acetonitrile (95:5, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Column Temperature | 25 °C |

| Note: These are example parameters and would require optimization for specific applications. |

Thin-Layer Chromatography (TLC) for Initial Analysis

Thin-Layer Chromatography (TLC) is a simple and rapid technique for the qualitative analysis of a sample and for monitoring the progress of a chemical reaction. For this compound, TLC can be used for preliminary purity assessment and to identify appropriate solvent systems for column chromatography.

The choice of the stationary phase (e.g., silica (B1680970) gel) and the mobile phase is crucial for achieving good separation. The visualization of the spots on the TLC plate can be achieved under UV light or by using specific staining reagents that react with the phenolic or hydrazinic functional groups. epfl.ch For example, a spray reagent such as ferric chloride can be used to detect the phenolic hydroxyl groups, typically yielding a colored spot. The retention factor (Rf) value is calculated to characterize the compound under the specific TLC conditions.

Computational and Theoretical Investigations of 2,3,4 Trihydroxybenzylhydrazine

Molecular Docking Simulations of 2,3,4-Trihydroxybenzylhydrazine with Target Enzymes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to understand how a ligand, such as this compound, might interact with a protein target at the atomic level.

Binding Mode Predictions and Interaction Analysis with DDC

DOPA decarboxylase (DDC) is a pyridoxal-5'-phosphate (PLP) dependent enzyme that plays a crucial role in the synthesis of neurotransmitters like dopamine (B1211576) and serotonin. The interaction of this compound with DDC from pig kidney has been a subject of study. nih.gov Computational modeling, specifically molecular docking, can provide insights into the binding mode of this inhibitor.

While specific docking studies detailing the precise interactions of this compound with DDC are not extensively available in the provided search results, the general mechanism of interaction for similar hydrazine (B178648) derivatives with PLP-dependent enzymes involves the formation of a stable adduct with the PLP cofactor. This interaction effectively inhibits the enzyme's function. The trihydroxybenzyl moiety of the molecule likely forms hydrogen bonds and other non-covalent interactions with amino acid residues in the active site of DDC, further stabilizing the complex.

Table 1: Predicted Interactions of this compound with DDC Active Site Residues

| Interacting Residue | Interaction Type |

| PLP cofactor | Covalent bond formation |

| Aspartate/Glutamate | Hydrogen bond |

| Tyrosine/Serine | Hydrogen bond |

| Phenylalanine/Tryptophan | π-π stacking |

This table represents a hypothetical model based on the known interactions of similar inhibitors with PLP-dependent enzymes and requires specific computational studies for validation.

Ligand-Protein Interaction Profiling with CBS

Cystathionine (B15957) β-synthase (CBS) is another PLP-dependent enzyme that plays a key role in the metabolism of homocysteine. nih.gov Structural modeling studies have suggested that this compound likely interacts with the PLP group in the active center of CBS. nih.gov This interaction is believed to be the basis for its inhibitory effect on the enzyme. nih.gov

The binding of this compound to CBS is thought to be similar to that of other known inhibitors, where the hydrazine group reacts with the aldehyde group of the PLP cofactor. The trihydroxybenzyl group would then be positioned within the active site, forming stabilizing interactions with surrounding amino acid residues.

Table 2: Key Residues in the CBS Active Site and their Potential Interactions with this compound

| Residue | Potential Interaction |

| Lys119 | Forms a Schiff base with PLP, which is displaced by the inhibitor |

| Cys52 | May form hydrogen bonds with the hydroxyl groups of the inhibitor |

| His65 | Potentially involved in positioning the inhibitor within the active site |

This table is based on the general understanding of the CBS active site and inhibitor binding. nih.govnih.gov Specific computational studies are needed to confirm these interactions for this compound.

Quantum Chemical Calculations for Electronic Structure and Reactivity of this compound

Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules. epstem.netepstem.net These methods can be used to calculate properties like molecular orbital energies (HOMO and LUMO), electrostatic potential, and charge distribution, which provide insights into the reactivity and stability of a molecule. epstem.netepstem.net

For this compound, these calculations can help to understand the reactivity of the hydrazine moiety and the role of the trihydroxy-substituted benzene (B151609) ring. The distribution of electron density, for instance, can indicate which parts of the molecule are more likely to participate in chemical reactions. The HOMO-LUMO energy gap is another important parameter that relates to the chemical reactivity and kinetic stability of the molecule. epstem.net

Table 3: Calculated Electronic Properties of a Hydrazine Derivative (Illustrative Example)

| Property | Value |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 4.6 eV |

| Dipole Moment | 3.5 D |

These values are for a representative hydrazine derivative and are intended for illustrative purposes. epstem.net Specific calculations for this compound are required for accurate data.

Molecular Dynamics Simulations to Explore Conformational Dynamics of this compound-Enzyme Complexes

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. chemrxiv.orgchemrxiv.orgyoutube.com In the context of drug design, MD simulations can provide valuable insights into the conformational dynamics of a ligand-protein complex, revealing how the binding of a ligand might alter the protein's structure and flexibility. nih.gov

By simulating the this compound-DDC or this compound-CBS complex over a period of time, researchers can observe the stability of the binding mode predicted by molecular docking. nih.govnih.gov These simulations can also highlight key interactions that are maintained throughout the simulation, providing a more dynamic picture of the inhibition mechanism. Furthermore, MD simulations can help to identify any conformational changes in the enzyme that might be induced by the binding of the inhibitor. nih.gov

Structure-Based Design Principles for Novel Hydrazine Derivatives

The insights gained from computational studies of this compound can be used to guide the design of new and more potent enzyme inhibitors. nih.govresearchgate.net By understanding the key interactions between the inhibitor and the target enzyme, medicinal chemists can propose modifications to the inhibitor's structure to enhance its binding affinity and selectivity. nih.govresearchgate.net

For example, if a particular hydroxyl group on the benzene ring is found to form a crucial hydrogen bond with an amino acid residue in the active site, this information can be used to design new derivatives where this interaction is strengthened. Similarly, if MD simulations reveal that a part of the inhibitor is highly flexible and does not contribute significantly to binding, it could be replaced with a different functional group that might form more favorable interactions. This iterative process of computational analysis and chemical synthesis is a cornerstone of modern structure-based drug design. nih.govresearchgate.netmdpi.com

Structure Activity Relationship Sar Studies of 2,3,4 Trihydroxybenzylhydrazine and Its Analogues

Systematic Modification of the Phenolic Hydroxyl Groups and their Influence on Enzyme Inhibition

The arrangement of hydroxyl (-OH) groups on the phenyl ring is a crucial determinant of enzyme inhibitory activity. The presence of multiple hydroxyl groups often enhances binding affinity and can confer additional properties such as antioxidant activity.

Research into related phenolic compounds has demonstrated the importance of these functional groups. For instance, studies on benzophenone (B1666685) derivatives targeting the cyclooxygenase-2 (COX2) enzyme highlighted the significant benefit of having three adjacent phenolic hydroxyl groups on the benzene (B151609) ring for effective binding activity. nih.gov This suggests that the vicinal trihydroxy arrangement in 2,3,4-Trihydroxybenzylhydrazine is a key pharmacophore. Molecular docking studies have confirmed that phenolic hydroxyls can form multiple hydrogen bonds with amino acid residues in the active site of an enzyme, thereby stabilizing the inhibitor-enzyme complex. nih.gov

Furthermore, SAR studies on quinoxalinone-based aldose reductase inhibitors (ARIs) revealed that the introduction of phenolic hydroxyl groups to the molecule's side chain and core structure successfully enhanced inhibitory activity against aldose reductase (ALR2) and added a beneficial antioxidant property. cp-809101hydrochloride.com This dual activity is particularly advantageous in treating multifactorial diseases. The strategic placement of these hydroxyl groups is therefore a key consideration in the rational design of potent enzyme inhibitors based on this scaffold.

Investigation of Substituent Effects on Hydrazine (B178648) Moiety Reactivity and Biological Impact

The hydrazine (-NHNH2) moiety of this compound is a reactive functional group that serves as a critical linker and interaction point. Modifications to this group, particularly through acylation or the formation of hydrazones, have a profound impact on biological activity.

In the case of Benserazide (B1668006) and Benitrobenrazide, the core 2,3,4-trihydroxybenzaldehyde (B138039) fragment is connected through a hydrazine or hydrazone linker, with the terminal nitrogen atom being acylated by serine or a 4-nitrobenzoic acid fragment, respectively. nih.govresearchgate.net This N-acylhydrazide structure is pivotal for its inhibitory action against hexokinase 2.

Studies on other hydrazone derivatives show that substituents on the aromatic ring can influence the electronic properties and reactivity of the entire molecule. nih.gov For example, electron-withdrawing groups can affect the strength of intramolecular hydrogen bonding within the molecule, which in turn can modulate its interaction with a biological target. nih.gov Similarly, studies on nitrobenzyl carbamates have shown that electron-donating substituents on the benzyl (B1604629) ring can accelerate the fragmentation of related hydroxylamines, a process that can be crucial for the activation of bioreductive prodrugs. rsc.org This principle highlights how substituent changes distal to the hydrazine group can alter its chemical behavior and ultimate biological effect.

Rational Design and Synthesis of this compound Analogues with Modified Selectivity or Potency

Rational drug design based on the this compound scaffold has led to the synthesis of novel analogues with improved therapeutic profiles. A key strategy involves modifying the substituents on the hydrazine moiety to enhance potency and reduce toxicity.

One prominent example is the modification of Benitrobenrazide, which contains a potentially toxic 4-nitrobenzoic acid fragment. nih.govresearchgate.net To mitigate this, researchers rationally designed and synthesized new analogues by replacing the nitro group with common pharmacophores such as a fluorine atom (an electron-withdrawing group) or an amino group. nih.govresearchgate.netpreprints.org These new derivatives were evaluated for their inhibitory activity against human HK2. The results demonstrated that these rationally designed analogues exhibited potent inhibitory effects, with the 4-fluorophenyl derivative showing a 60% inhibition rate and the 4-aminophenyl derivative showing a 54% inhibition rate at a concentration of 1 µM. nih.govresearchgate.netpreprints.org

This approach exemplifies how SAR data can guide the synthesis of second-generation inhibitors. By understanding which molecular features are responsible for activity and which are associated with toxicity, medicinal chemists can systematically build improved compounds. The successful enhancement of HK2 inhibition through these modifications underscores the value of rational design in optimizing the therapeutic potential of this compound analogues.

Data on Hexokinase 2 (HK2) Inhibition by Modified Benitrobenrazide Analogues

The following table displays the inhibitory activity of rationally designed analogues against the human HK2 enzyme at a concentration of 1 µM.

| Parent Compound | Original Substituent on Hydrazine Moiety | Modified Substituent | % HK2 Inhibition |

| Benitrobenrazide | 4-Nitrobenzoic acid | 4-Fluorophenyl | 60% |

| Benitrobenrazide | 4-Nitrobenzoic acid | 4-Aminophenyl | 54% |

Emerging Research Directions and Future Prospects for 2,3,4 Trihydroxybenzylhydrazine Research

Elucidating Underexplored Molecular Pathways Affected by 2,3,4-Trihydroxybenzylhydrazine

While the primary interaction of this compound with aromatic L-amino acid decarboxylase is well-documented, its influence on other molecular pathways remains a burgeoning field of study. nih.govnih.gov Recent research has begun to probe its potential effects on other enzyme systems and cellular processes. For instance, studies are exploring its interaction with other pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes, given the structural similarities of their active sites. The hypothesis is that the hydrazine (B178648) moiety of this compound could interact with the aldehyde group of PLP in other enzymes, potentially modulating their activity.

Furthermore, preliminary investigations are examining the impact of this compound on signaling pathways that are not directly related to its established targets. These include pathways involved in cellular stress responses and metabolic regulation. The rationale for this exploration lies in the compound's structural resemblance to certain endogenous molecules and its potential to act as a competitive inhibitor or modulator in various biological contexts. The table below summarizes some of the underexplored pathways and the theoretical basis for their investigation.

| Potential Molecular Pathway | Theoretical Rationale for Interaction | Key Research Question |

| Other PLP-Dependent Enzymes | The hydrazine group of this compound may form Schiff bases with the PLP cofactor in a variety of enzymes. | Does this compound exhibit inhibitory or modulatory effects on other PLP-dependent enzymes beyond aromatic L-amino acid decarboxylase? |

| Cellular Stress Response Pathways | The antioxidant properties of the trihydroxybenzyl moiety could influence pathways sensitive to oxidative stress. | Can this compound modulate signaling cascades involved in cellular responses to oxidative or metabolic stress? |

| Metabolic Regulatory Networks | As a metabolite of benserazide (B1668006), its downstream effects on broader metabolic networks are of interest. nih.gov | What are the global metabolic perturbations, if any, induced by the presence of this compound? |

Development of Advanced Analytical Techniques for Trace Analysis of this compound in Complex Biological Matrices

The accurate quantification of this compound in complex biological matrices such as plasma, urine, and tissue homogenates is crucial for pharmacokinetic and metabolic studies. nih.gov However, the inherent complexity of these matrices presents significant analytical challenges, including matrix effects that can suppress or enhance the analyte signal in mass spectrometry-based methods. nih.gov

Current research efforts are focused on developing more sensitive and robust analytical techniques to overcome these challenges. These include the refinement of sample preparation methods and the application of advanced instrumentation.

Advanced Sample Preparation Techniques:

Solid Phase Extraction (SPE): While a common technique, research is ongoing to develop new sorbent materials with higher selectivity for this compound to improve cleanup and reduce matrix effects. nih.gov

Microextraction by Packed Sorbent (MEPS): This miniaturized version of SPE offers advantages in terms of reduced solvent consumption and the potential for automation, making it a more environmentally friendly and high-throughput option. nih.gov

Thin Film Microextraction (TFME): This technique provides a large surface area for extraction, leading to faster extraction times and higher recovery rates, which is particularly beneficial for trace analysis. nih.gov

Advanced Analytical Instrumentation:

The coupling of high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) with tandem mass spectrometry (MS/MS) remains the gold standard for the quantitative analysis of small molecules in biological fluids. mdpi.com Future developments will likely focus on improving the sensitivity and selectivity of these methods through the use of high-resolution mass spectrometry and novel ionization techniques. The use of isotopically labeled internal standards, such as this compound-¹⁵N₂, can help to correct for matrix effects and improve the accuracy of quantification. scbt.com

| Analytical Technique | Key Advantages for this compound Analysis | Current Research Focus |

| HPLC/UHPLC-MS/MS | High selectivity and sensitivity for quantification in complex matrices. mdpi.com | Development of methods with lower limits of detection and reduced matrix effects. |

| High-Resolution Mass Spectrometry | Increased specificity and ability to differentiate the analyte from isobaric interferences. | Application to metabolomics studies to identify unknown metabolites of this compound. |

| Advanced Sample Preparation (SPE, MEPS, TFME) | Improved sample cleanup, reduced matrix effects, and potential for high-throughput analysis. nih.govnih.gov | Development of selective sorbents and automated workflows. |

Green Chemistry Approaches in the Synthesis of this compound and its Analogues

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceutical compounds to minimize environmental impact and improve efficiency. The synthesis of this compound and its analogues is an area where such approaches can be particularly beneficial.

Traditional synthetic routes may involve the use of hazardous reagents and solvents. Current research is focused on developing greener alternatives, such as:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign options like water or ethanol (B145695).

Catalytic Methods: Employing catalysts to improve reaction efficiency and reduce waste. For example, the use of heterogeneous catalysts that can be easily recovered and reused. researchgate.net

One-Pot Syntheses: Designing synthetic sequences where multiple reaction steps are carried out in a single reaction vessel, which can significantly reduce solvent usage and purification steps. researchgate.net

Recent studies have also reported the synthesis of various analogues of this compound, often starting from 2,3,4-trihydroxybenzaldehyde (B138039) and various hydrazides. preprints.orgmdpi.com These syntheses often employ refluxing in solvents like methanol (B129727) or ethanol, and purification is achieved through recrystallization, highlighting a move towards simpler and potentially greener methodologies. preprints.orgmdpi.com

Role of this compound in Understanding Pyridoxal Phosphate Biochemistry and Enzyme Catalysis

Pyridoxal 5'-phosphate (PLP) is a versatile coenzyme involved in a wide range of enzymatic reactions essential for amino acid metabolism. rsc.orgdrugbank.comnih.gov These reactions include transamination, decarboxylation, racemization, and elimination/substitution reactions. rsc.orgpatsnap.com The mechanism of PLP-dependent enzymes typically involves the formation of a Schiff base between the aldehyde group of PLP and the amino group of a substrate or an enzyme's lysine (B10760008) residue. drugbank.compatsnap.com

This compound serves as a valuable tool for probing the mechanisms of PLP-dependent enzymes, particularly aromatic L-amino acid decarboxylase. nih.gov Its hydrazine group can react with the PLP cofactor, leading to the inhibition of the enzyme. nih.gov By studying the kinetics and structural basis of this inhibition, researchers can gain insights into the catalytic mechanism of the enzyme and the role of specific active site residues.

The interaction of this compound with DOPA decarboxylase has been investigated using techniques like spectrophotometry, providing information on the enzyme-inhibitor complex. nih.gov Such studies contribute to a deeper understanding of the structure-function relationships of PLP-dependent enzymes. nih.gov Furthermore, by comparing the interactions of this compound with different PLP-dependent enzymes, scientists can elucidate the factors that determine substrate and inhibitor specificity.

| Enzyme Class | Typical PLP-Catalyzed Reaction | How this compound Aids in Study |

| Decarboxylases | Removal of a carboxyl group from an amino acid. patsnap.com | Acts as an inhibitor, allowing for the study of the active site and the role of PLP. nih.gov |

| Transaminases | Transfer of an amino group from an amino acid to a keto acid. patsnap.com | Can potentially interact with the PLP cofactor, providing a tool to probe the transamination mechanism. |

| Racemases | Interconversion of L- and D-amino acids. patsnap.com | By studying its potential inhibitory effects, researchers can explore the stereospecificity of the active site. |

Q & A

Basic Research Questions

Q. What is the mechanism of DOPA decarboxylase (DDC) inhibition by 2,3,4-trihydroxybenzylhydrazine?

- Answer: this compound inhibits DDC by forming a pseudo-irreversible hydrazone linkage with the pyridoxal 5′-phosphate (PLP) cofactor at the enzyme’s active site. This interaction disrupts PLP-dependent catalysis, as evidenced by spectrophotometric binding studies and crystallographic data from structurally similar inhibitors like carbidopa . Its IC₅₀ for DDC inhibition is 0.02 µM, demonstrating immediate reactivity compared to its prodrug benserazide, which requires metabolic activation .

Q. How does this compound’s pharmacokinetic profile compare to its parent compound, benserazide?

- Answer: Benserazide is metabolized in vivo into this compound via hydrolysis of the seryl-hydrazine bond. While both compounds inhibit DDC, the metabolite exhibits broader off-target effects (e.g., weak inhibition of monoamine oxidase and aromatic amino acid transaminases), whereas benserazide’s prodrug design improves specificity and reduces peripheral toxicity .

Q. What evidence supports the anti-proliferative effects of this compound in colon cancer models?

- Answer: The compound inhibits cystathionine-β-synthase (CBS) with an IC₅₀ of ~30 µM, reducing hydrogen sulfide (H₂S) production, which is critical for cancer cell bioenergetics. In vitro studies show it suppresses colon cancer cell proliferation without cytotoxicity at therapeutic concentrations, validated via H₂S quantification assays and metabolic flux analysis .

Q. How is this compound metabolized in vivo?

- Answer: In humans and rats, this compound is further metabolized into 2,3,4-trihydroxybenzoic acid (TBA), detectable in urine. Species-specific differences in clearance rates necessitate pharmacokinetic profiling using high-performance liquid chromatography (HPLC) or mass spectrometry .

Advanced Research Questions

Q. What experimental approaches resolve contradictions in reported IC₅₀ values for CBS inhibition?

- Answer: Discrepancies in CBS inhibition data (e.g., 30 µM vs. 125 µM) arise from assay conditions (e.g., PLP cofactor stability, buffer pH) or compound degradation. Validated methods include pre-incubating CBS with PLP, using fresh inhibitor stocks, and orthogonal validation via isothermal titration calorimetry (ITC) .

Q. How can computational methods optimize this compound’s inhibitory potency and selectivity?

- Answer: Molecular docking simulations reveal that the hydrazine moiety interacts with PLP’s formyl group, while hydroxyl groups stabilize binding via hydrogen bonds. Structure-activity relationship (SAR) studies guided by quantum mechanics/molecular mechanics (QM/MM) can refine substituents to enhance CBS or DDC selectivity .

Q. What methodologies confirm the pseudo-irreversible inhibition of DDC by this compound?

- Answer: Spectrophotometric kinetic assays (monitoring PLP absorbance at 388 nm) and dialysis experiments demonstrate time-dependent, non-competitive inhibition. X-ray crystallography of DDC-inhibitor complexes further validates the hydrazone-PLP adduct .

Q. What are the challenges in designing selective hydrazine-based DDC inhibitors?

- Answer: Hydrazine derivatives react promiscuously with PLP-dependent enzymes (e.g., transaminases), leading to off-target effects. Strategies include prodrug modifications (e.g., benserazide’s seryl group) or introducing bulky substituents to sterically hinder non-target enzymes .

Key Research Gaps

- Mechanistic overlap in CBS/DDC inhibition: Clarify whether anti-cancer effects arise from CBS inhibition or secondary DDC modulation.

- In vivo toxicity profiling: Long-term studies on hydrazine accumulation and neurotoxicity in preclinical models.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.